molecular formula C17H18O4 B5216032 4-ethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one

4-ethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one

Cat. No. B5216032
M. Wt: 286.32 g/mol
InChI Key: PFMVTHXJGHFFIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromen-2-one derivatives, including 4-ethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one, often involves multi-component reactions that allow for the efficient assembly of the core structure with various substituents. Techniques such as one-pot synthesis and catalysis play a significant role in optimizing these processes. For instance, a study detailed the catalyzed [4 + 2] and [3 + 2] cycloadditions between 3-acyl-2H-chromen-ones and ethyl 2,3-butadienoate, highlighting the method's efficiency in synthesizing chromen-2-one derivatives with high regio- and stereo-selectivities (Wang et al., 2012).

Molecular Structure Analysis

Chromen-2-one derivatives exhibit varied molecular structures that significantly influence their physical and chemical properties. Single-crystal X-ray crystallography is a common method used to elucidate these structures, providing detailed insights into the molecular geometry, crystal packing, and intermolecular interactions. For example, the molecular structure of related compounds has been determined, showing significant conformational differences between molecules in the crystal structure, which affect their reactivity and physical properties (Caracelli et al., 2015).

Chemical Reactions and Properties

The reactivity of chromen-2-ones like 4-ethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is marked by their participation in various chemical reactions, including cycloadditions, Michael addition, and substitution reactions. These reactions are facilitated by the electrophilic nature of the chromen-2-one core and the nucleophilicity of substituents, enabling the synthesis of a wide array of derivatives with diverse functional groups (Dekamin et al., 2013).

Physical Properties Analysis

The physical properties of chromen-2-ones, including solubility, melting point, and crystallinity, are closely related to their molecular structure. Variations in substituents can significantly affect these properties, influencing their applications in material science and organic synthesis. For instance, the crystal structure analysis of a chromen-2-one derivative revealed the presence of intermolecular hydrogen bonding and π-π stacking interactions, which are critical for understanding the compound's solubility and thermal behavior (Jyothi et al., 2017).

Mechanism of Action

The mechanism of action of “4-ethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one” is not currently known .

properties

IUPAC Name

4-ethyl-7-(2-oxocyclohexyl)oxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-2-11-9-17(19)21-16-10-12(7-8-13(11)16)20-15-6-4-3-5-14(15)18/h7-10,15H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMVTHXJGHFFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-7-((2-oxocyclohexyl)oxy)-2H-chromen-2-one

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